ethyl 4-(9H-xanthen-9-ylcarbonyl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that combines elements of xanthene and pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the reaction of xanthene derivatives with tetrahydropyrazinecarboxylate under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may also involve steps like refluxing and purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The xanthene moiety can facilitate binding to specific proteins, while the pyrazine ring may enhance its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-ETHYL-2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Similar structure but with a benzothiophene ring instead of a pyrazine ring.
1-ETHYL-4-(9H-XANTHEN-9-YLCARBONYL)PIPERAZINE: Contains a piperazine ring instead of a tetrahydropyrazine ring.
Uniqueness
ETHYL 4-(9H-XANTHEN-9-YLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of xanthene and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-(9H-xanthene-9-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-2-26-21(25)23-13-11-22(12-14-23)20(24)19-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)19/h3-10,19H,2,11-14H2,1H3 |
InChI Key |
LPADHAMKBUVYPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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